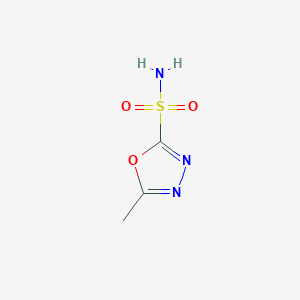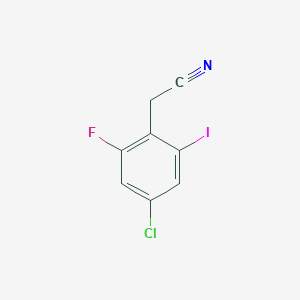
2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClFIN This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile typically involves multi-step organic reactions. One common method is the halogenation of a phenylacetonitrile derivative, followed by substitution reactions to introduce the chloro, fluoro, and iodo groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to its overall biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)acetonitrile
- 2-(4-Chloro-6-iodophenyl)acetonitrile
- 2-(2-Fluoro-6-iodophenyl)acetonitrile
Uniqueness
2-(4-Chloro-2-fluoro-6-iodophenyl)acetonitrile is unique due to the presence of all three halogen atoms (Cl, F, I) on the phenyl ring
Eigenschaften
Molekularformel |
C8H4ClFIN |
|---|---|
Molekulargewicht |
295.48 g/mol |
IUPAC-Name |
2-(4-chloro-2-fluoro-6-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClFIN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI-Schlüssel |
ZVDRUXAYWDMOSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CC#N)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


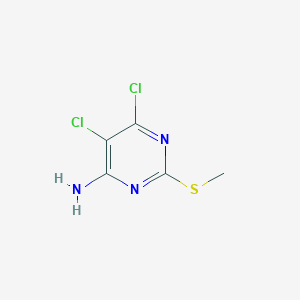
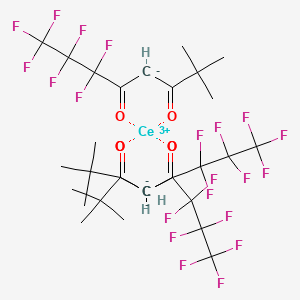
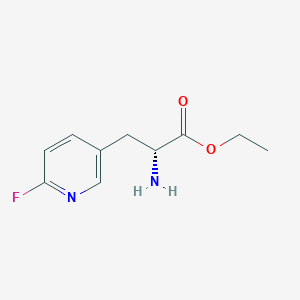
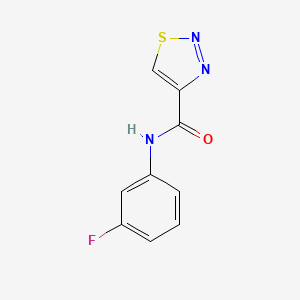
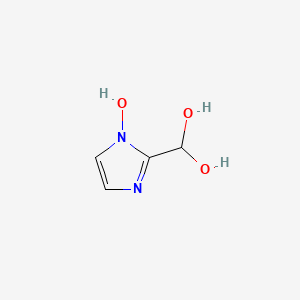

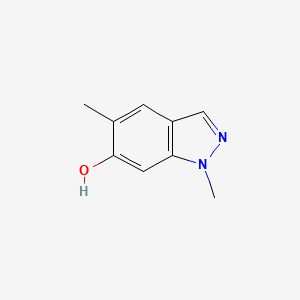

![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
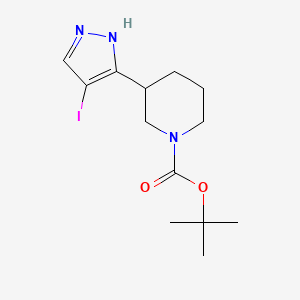
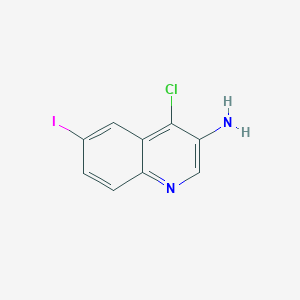
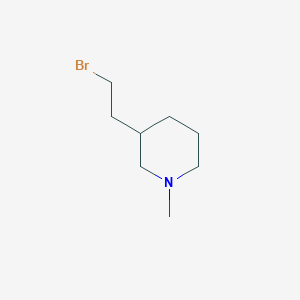
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
